molecular formula C32H45N3O2 B1140482 Drimentine A

Drimentine A

Cat. No.: B1140482
M. Wt: 503.7 g/mol
InChI Key: DXEZZWASEJCIRP-ANXNZIBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Drimentine A is a novel antibiotic compound belonging to the class of terpenylated diketopiperazines. It is known for its antibiotic, antifungal, and anthelmintic activities. This compound is derived from actinomycete bacteria and has a unique structure that makes it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Drimentine A involves several key steps. One of the primary methods includes the use of palladium-catalyzed cyanoamidation, reductive cross-coupling, and photoredox-catalyzed α-alkylation of an aldehyde. These steps are crucial in assembling the terpenoid and alkaloid portions of this compound from readily available starting materials such as l-tryptophan, l-proline, and (+)-sclareolide .

Industrial Production Methods

Industrial production of this compound is still under research and development. the synthetic routes mentioned above provide a foundation for scaling up the production process. The use of advanced catalytic methods and optimization of reaction conditions are essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Drimentine A undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

  • Palladium catalysts for cyanoamidation.
  • Reductive agents for cross-coupling reactions.
  • Photoredox catalysts for α-alkylation.

Major Products Formed

Scientific Research Applications

Drimentine A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Drimentine A involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with key enzymes and proteins essential for bacterial survival .

Comparison with Similar Compounds

Drimentine A is part of a family of compounds known as drimentines, which include Drimentine F and Drimentine G. These compounds share a similar terpenylated diketopiperazine structure but differ in their specific functional groups and biological activities. This compound is unique due to its specific combination of antibiotic, antifungal, and anthelmintic properties .

List of Similar Compounds

  • Drimentine F
  • Drimentine G
  • Indotertine A

Properties

IUPAC Name

(1S,4S,7S,9S)-9-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N3O2/c1-19(2)16-24-28(37)35-25(27(36)33-24)18-32(21-10-7-8-11-23(21)34-29(32)35)17-22-20(3)12-13-26-30(4,5)14-9-15-31(22,26)6/h7-8,10-11,19,22,24-26,29,34H,3,9,12-18H2,1-2,4-6H3,(H,33,36)/t22-,24-,25-,26-,29-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEZZWASEJCIRP-ANXNZIBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)CC5C(=C)CCC6C5(CCCC6(C)C)C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C[C@H]5C(=C)CC[C@@H]6[C@@]5(CCCC6(C)C)C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are Drimentines, and where are they found?

A1: Drimentines are a family of tetracyclic alkaloids biosynthetically originating from the condensation of sesquiterpene units onto cyclic dipeptides. [] They are primarily found in Streptomyces species, a type of actinomycete bacteria. [, , , ] For example, Drimentine A has been isolated from the reeds rhizosphere soil-derived actinomycete Streptomyces sp. CHQ-64. []

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data for this compound, they provide insight into its core structure. Drimentines share a fused "pyrroloindoline–diketopiperazine" core. [] This complex structure features a C3a-linked aliphatic side chain derived from sesquiterpenes. []

Q3: What is the proposed biosynthetic pathway for this compound?

A4: Although the exact biosynthetic pathway of this compound is not fully elucidated in the provided abstracts, a close relationship with Indotertine A is suggested. [, ] A potential pathway involves acidic activation of the germinal diamine moiety of Drimentine F, leading to the formation of an iminium species. This iminium species could then undergo an iminium–olefin cyclization followed by proton elimination, yielding Indotertine A. [] Additionally, research suggests the involvement of cyclodipeptide synthases and unusual tRNA-dependent diketopiperazine-terpene biosynthetic machinery in the biosynthesis of Drimentines. []

Q4: What synthetic strategies have been employed for this compound synthesis?

A5: The total synthesis of this compound has been achieved using a photocatalyzed radical conjugate addition as a key step to form the critical C10b–C12 bond within the drimentine scaffold. [, ] This approach utilizes bis(Boc-l-tryptophan) methyl ester and a derivative of (+)-sclareolide as precursors for the radical conjugate addition. []

Q5: Have there been studies exploring the Structure-Activity Relationship (SAR) of this compound?

A6: While the provided abstracts do not delve into specific SAR studies for this compound, they highlight the synthesis and biological evaluation of Δ8′-isothis compound and related compounds. [, ] These investigations likely provide insights into the impact of structural modifications on the biological activity of drimentine analogues. Additionally, research on the drimentine biosynthetic pathway, particularly the role of N-methyltransferases, contributes to understanding the structure-activity relationship within this class of compounds. []

Q6: What analytical methods are used to characterize and study this compound?

A7: Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial in elucidating the structure of this compound and related compounds. [, ] Additionally, X-ray single-crystal diffraction analysis is employed to determine the absolute configuration of these complex molecules. [] Furthermore, Time-Dependent Density Functional Theory (TDDFT) calculations, specifically Electronic Circular Dichroism (ECD) calculations, assist in confirming the absolute configuration and understanding the electronic properties of this compound and its analogues. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.